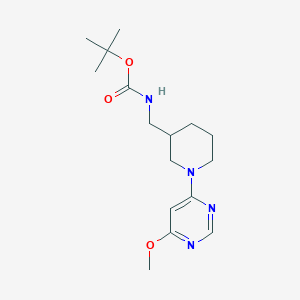

tert-Butyl ((1-(6-methoxypyrimidin-4-yl)piperidin-3-yl)methyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

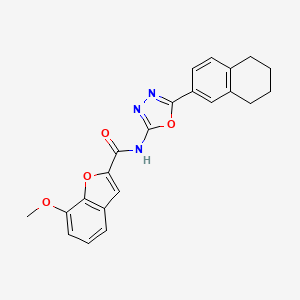

“tert-Butyl ((1-(6-methoxypyrimidin-4-yl)piperidin-3-yl)methyl)carbamate” is a chemical compound with the IUPAC name tert-butyl [1-(6-methoxy-4-pyrimidinyl)-4-piperidinyl]methylcarbamate . It has a molecular weight of 322.41 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H26N4O3/c1-16(2,3)23-15(21)17-10-12-5-7-20(8-6-12)13-9-14(22-4)19-11-18-13/h9,11-12H,5-8,10H2,1-4H3,(H,17,21) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dry place at a temperature between 2-8°C .Scientific Research Applications

Synthesis and Intermediary Role

Synthesis and Optimization : Tert-butyl ((1-(6-methoxypyrimidin-4-yl)piperidin-3-yl)methyl)carbamate and its derivatives are often synthesized as key intermediates for various pharmaceuticals. For instance, the synthesis process of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, involves acylation, sulfonation, and substitution, with a total yield of 20.2% (Wang, Xu, Tang, & Wang, 2015).

Role in Drug Synthesis : This compound serves as an important intermediate in the synthesis of various biologically active compounds, such as crizotinib and omisertinib (AZD9291). The synthesis from starting materials through a series of chemical reactions yields these intermediates efficiently (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016); (Zhao, Guo, Lan, & Xu, 2017).

Chemical Reactions and Properties

Chemical Modification and Structure : Chemical modifications of tert-butyl piperidine derivatives can lead to the formation of compounds with different properties. For example, the reaction of tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine produces a compound with a 1-methyl-1H-pyrazol-5-yl substituent, influencing its chemical behavior (Richter, Kath, Rheingold, DiPasquale, & Yanovsky, 2009).

X-ray Diffraction Studies : The crystal structure of some tert-butyl piperidine derivatives has been studied using X-ray diffraction. This helps in understanding the molecular geometry and potential applications in various fields (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Applications in Pharmacology

- Potential in Developing Antagonists and Activators : Certain tert-butyl piperidine derivatives have been synthesized as intermediates for the development of nociceptin antagonists and SK1-selective compounds. These applications highlight their potential in pharmacological research for treating pain and other conditions (Jona, Shibata, Asai, Goto, Arai, Nakajima, Okamoto, Kawamoto, & Iwasawa, 2009); (Hougaard, Jensen, Dale, Miller, Davies, Eriksen, Strøbæk, Trezise, & Christophersen, 2009).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower .

properties

IUPAC Name |

tert-butyl N-[[1-(6-methoxypyrimidin-4-yl)piperidin-3-yl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O3/c1-16(2,3)23-15(21)17-9-12-6-5-7-20(10-12)13-8-14(22-4)19-11-18-13/h8,11-12H,5-7,9-10H2,1-4H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZESWLAGEWYTCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCCN(C1)C2=CC(=NC=N2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl ((1-(6-methoxypyrimidin-4-yl)piperidin-3-yl)methyl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

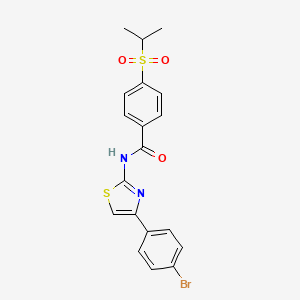

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide](/img/structure/B2425721.png)

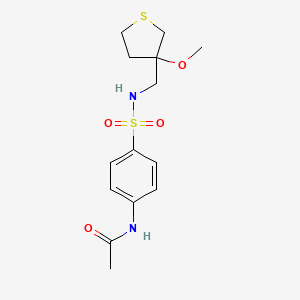

![4-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2425733.png)

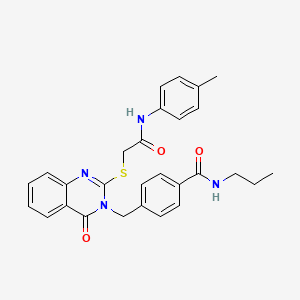

![N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2425738.png)